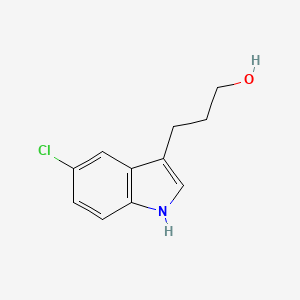

3-(5-chloro-1H-indol-3-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHGDMZFNCBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-3-(3-hydroxypropyl)indole: Synthesis, Properties, and Therapeutic Potential

Introduction: The 5-Chloro-Indole Scaffold as a Cornerstone in Modern Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a ubiquitous and highly significant heterocyclic motif in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Among its many halogenated derivatives, the 5-chloro-indole core has garnered substantial attention from researchers in drug development. The introduction of a chlorine atom at the 5-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing lipophilicity, improving metabolic stability, and providing a key interaction point for binding to target proteins.[3]

This guide focuses on a specific, representative member of this class: 5-chloro-3-(3-hydroxypropyl)indole . While this exact molecule is not extensively documented in public literature, its structure embodies the key features that make this scaffold a promising area of research. The 3-(3-hydroxypropyl) side chain introduces a flexible, hydrophilic linker with a terminal alcohol group, capable of forming crucial hydrogen bonds within a biological target's active site. This technical guide will provide a comprehensive overview of its chemical structure, predicted properties, a robust synthetic methodology, and its potential applications in drug discovery, particularly in the context of oncology, based on the well-established activities of its close analogs.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any compound is a thorough characterization of its structure and physical properties.

Chemical Structure:

Figure 1: Chemical structure of 5-chloro-3-(3-hydroxypropyl)indole.

Physicochemical & Spectroscopic Data Summary:

| Property | Value / Predicted Characteristics |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| CAS Number | Not assigned |

| Appearance | Expected to be an off-white to pale yellow solid or oil. |

| Melting Point | Not determined. |

| Boiling Point | Not determined. |

| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO. The hydroxypropyl group may impart slight aqueous solubility compared to the parent 5-chloroindole. |

| ¹H NMR Spectroscopy | Expected signals would include: a broad singlet for the indole N-H proton (downfield, ~8.0-8.5 ppm); distinct signals for the aromatic protons on the chlorinated benzene ring; a triplet for the -CH₂OH protons; a triplet for the benzylic -CH₂- protons; and a multiplet for the central -CH₂- group of the propyl chain. |

| ¹³C NMR Spectroscopy | Eleven distinct carbon signals are expected, with chemical shifts influenced by the chlorine atom and the indole ring's electronic environment.[6] |

| IR Spectroscopy | Characteristic absorption bands are predicted for the N-H stretch (~3400 cm⁻¹), O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches, and aliphatic C-H stretches.[6] |

| Mass Spectrometry | The mass spectrum should display a molecular ion peak (M⁺) at m/z 209. A characteristic M+2 peak at m/z 211 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[6] |

Proposed Synthesis Methodology

While a direct, published synthesis for 5-chloro-3-(3-hydroxypropyl)indole is unavailable, a reliable and logical multi-step pathway can be designed based on established organometallic and reductive chemistry protocols. The proposed synthesis begins with commercially available 5-chloroindole and proceeds through a three-step sequence involving formylation, olefination, and reduction.

Experimental Protocol: A Step-by-Step Guide

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

-

Objective: To install a formyl (-CHO) group at the electron-rich C3 position of the indole ring.

-

Materials: 5-Chloroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), ethyl acetate, brine.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, cool anhydrous DMF to 0 °C.

-

Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 5-chloroindole (1.0 equivalent) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold aqueous NaOH solution.

-

The product, 5-chloroindole-3-carboxaldehyde, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification & Validation: The crude product can be recrystallized from an ethanol/water mixture. Purity should be confirmed by melting point determination and NMR spectroscopy.

Step 2: Wittig Reaction for Chain Elongation

-

Objective: To extend the carbon chain at the C3 position by converting the aldehyde to an α,β-unsaturated ester.

-

Materials: 5-Chloroindole-3-carboxaldehyde, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 5-chloroindole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask under argon.

-

Add the Wittig reagent, (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents), portion-wise at room temperature.

-

Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Remove the THF under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

-

-

Purification & Validation: The crude material can be purified via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate. The structure should be confirmed by NMR and mass spectrometry.

Step 3: Tandem Reduction to the Final Product

-

Objective: To reduce both the alkene double bond and the ester functional group to yield the saturated hydroxypropyl side chain.

-

Materials: Ethyl (E)-3-(5-chloro-1H-indol-3-yl)acrylate, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), anhydrous THF, diethyl ether.

-

Procedure:

-

Hydrogenation: Dissolve the acrylate intermediate from Step 2 in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (TLC monitoring).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the saturated ester.

-

Ester Reduction: In a separate, flame-dried flask under argon, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF and cool to 0 °C.

-

Add a solution of the saturated ester in THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification & Validation: The final product, 5-chloro-3-(3-hydroxypropyl)indole, can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of 5-chloro-3-(3-hydroxypropyl)indole is best extrapolated from the extensive research conducted on analogous 5-chloro-indole derivatives. This scaffold is a prominent feature in the design of potent kinase inhibitors for cancer therapy.[7]

Inhibition of EGFR and BRAF Kinase Pathways:

A significant body of research demonstrates that 5-chloro-indole derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two critical nodes in signaling pathways that drive cancer cell proliferation.[8][9] Many of these compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[10]

Notably, derivatives of this scaffold have shown high potency against clinically relevant mutant forms of these kinases, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors like erlotinib.[8][9][11] The 5-chloro-indole core typically inserts deep into the hydrophobic pocket of the kinase active site, while the substituents at the C3 position can be tailored to form additional interactions, enhancing potency and selectivity.[8] The 3-(3-hydroxypropyl) chain of the title compound is well-suited to act as a hydrogen bond donor, potentially interacting with key residues like Asp800 at the gate of the binding site, which could contribute to strong inhibitory activity.[8]

Conclusion

5-chloro-3-(3-hydroxypropyl)indole stands as a compelling, albeit under-explored, molecule within the therapeutically significant class of 5-chloro-indoles. Its structure combines the advantageous properties of the chlorinated indole core with a flexible, hydrogen-bonding side chain, making it a prime candidate for investigation in drug discovery. The synthetic pathway detailed in this guide provides a clear and viable route for its preparation, enabling further study. Based on the robust evidence from closely related analogs, this compound holds considerable promise as a scaffold for developing novel kinase inhibitors to target cancers driven by aberrant EGFR and BRAF signaling. Further research into its synthesis, biological evaluation, and structure-activity relationships is highly warranted.

References

-

El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

-

Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-64. Available at: [Link]

-

Open Research Repository (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Al-Ostath, R. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1276. Available at: [Link]

-

Chemsrc (n.d.). 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3. Available at: [Link]

-

ResearchGate (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Available at: [Link]

-

Loyola eCommons (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

-

Bentham Science (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Available at: [Link]

-

MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

PubChem (n.d.). 3H-Indole, 5-chloro-2,3,3-trimethyl-. Available at: [Link]

-

Ali, H. M., et al. (2011). 2′-[(5-Chloro-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Synthesis & Intermediates of 5-Chlorohomotryptophol

Executive Summary & Strategic Rationale

5-Chlorohomotryptophol [3-(3-hydroxypropyl)-5-chloroindole] is a critical pharmacophore in the development of melatonin receptor agonists, serotonin modulators, and non-steroidal anti-inflammatory derivatives. Unlike its lower homolog tryptophol (indole-3-ethanol), the homotryptophol scaffold contains a propyl chain that imparts distinct lipophilicity and binding pocket occupancy profiles.

This technical guide details the C3-Alkylation-Reduction Pathway , the most robust and scalable route for synthesizing 5-chlorohomotryptophol. We prioritize this pathway over the Grandberg synthesis or direct Fischer indolization of aldehydes due to the stability of the intermediates and the avoidance of unstable hemiaminals.

Key Technical Advantages of this Route:

-

Regioselectivity: Utilizes the innate nucleophilicity of the indole C3 position.

-

Intermediate Stability: The carboxylic acid intermediate is a stable, crystalline solid, allowing for purification without chromatography.

-

Scalability: Avoids high-pressure hydrogenation and utilizes standard hydride reducing agents.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best conceptualized by disconnecting the propyl-alcohol side chain. The most logical disconnection occurs at the C1'-C2' bond (Michael addition precursor) or the oxidation state adjustment of the terminal carbon.

Pathway Visualization

Figure 1: Retrosynthetic logic flow prioritizing the stable propanoic acid intermediate.

Critical Intermediates: Profiling & Handling

The integrity of the final product relies heavily on the purity of the two primary intermediates.

Intermediate 1: 5-Chloroindole

-

Role: The nucleophilic core.

-

Quality Control: Must be free of 4-chloro isomers (if synthesized via Fischer indole with meta-substituted hydrazines, regioisomers can occur, though para-chloro yields primarily 5-chloro).

-

Stability: Light sensitive. Store in amber glass under inert atmosphere. Oxidizes slowly to 5-chloroisatin if exposed to air/light.

Intermediate 2: 3-(5-Chloro-1H-indol-3-yl)propanoic Acid

-

Role: The "Homotryptic" bridge. This is the pivotal intermediate that establishes the 3-carbon chain.

-

CAS: 185780-22-1 (Generic structure ref) / 54904-22-2

-

Physicochemical Properties:

-

Appearance: Off-white to beige powder.

-

Solubility: Soluble in DMSO, MeOH, alkaline water; insoluble in acidic water (allows for precipitation purification).

-

Handling: Irritant. Stable at room temperature.

-

Detailed Experimental Protocols

Phase 1: Synthesis of the Propanoic Acid Intermediate

Reaction Type: Michael Addition / C3-Alkylation Mechanism: Electrophilic aromatic substitution at Indole C3 by Acrylic Acid.

Reagents:

-

Acrylic Acid (1.5 eq) or Acrylonitrile (followed by hydrolysis)

-

Acetic Anhydride (

) (2.0 eq) -

Acetic Acid (AcOH) (Solvent)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-chloroindole (15.1 g, 100 mmol) in glacial acetic acid (40 mL).

-

Addition: Add acrylic acid (10.8 g, 150 mmol) and acetic anhydride (20.4 g, 200 mmol). The anhydride acts to generate a mixed anhydride species or activate the acrylic acid, promoting the electrophilic attack.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The spot for 5-chloroindole (

) should disappear, replaced by the more polar acid spot ( -

Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring. The product, 3-(5-chloro-1H-indol-3-yl)propanoic acid , should precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove excess acetic acid. -

Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield off-white needles.

-

Expected Yield: 75–85%

-

Validation:

H NMR should show the indole proton at C2 (singlet/doublet

-

Phase 2: Reduction to 5-Chlorohomotryptophol

Reaction Type: Nucleophilic Hydride Reduction Mechanism: Conversion of Carboxylic Acid to Primary Alcohol.

Reagents:

-

Intermediate 2 (Acid from Phase 1) (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH

) (2.5 eq) OR Borane-THF Complex (1.2 eq) -

Solvent: Anhydrous THF

Protocol:

-

Preparation: Flame-dry a 3-neck flask and purge with Argon. Add LiAlH

(pellets or powder, 3.8 g, 100 mmol) to anhydrous THF (100 mL). Cool to 0°C.[4] -

Addition: Dissolve 3-(5-chloro-1H-indol-3-yl)propanoic acid (9.0 g, 40 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH

suspension over 30 minutes. Caution: Exothermic with -

Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

3.8 mL Water

-

3.8 mL 15% NaOH

-

11.4 mL Water

-

-

Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.

-

Concentration: Dry the filtrate over

and concentrate in vacuo to yield the crude alcohol. -

Final Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 2:1).

Data Summary & Specifications

| Parameter | 5-Chloroindole | Intermediate 2 (Acid) | Target (Alcohol) |

| Formula | |||

| MW | 151.59 g/mol | 223.66 g/mol | 209.67 g/mol |

| State | Crystalline Solid | Solid | Viscous Oil / Low melting solid |

| MP | 69–71 °C | 155–160 °C (Typical) | N/A (Often oil) |

| Key NMR | C3-H ( |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 5-chlorohomotryptophol.

Troubleshooting & Optimization

-

Issue: Low Yield in Phase 1.

-

Cause: Polymerization of acrylic acid.

-

Fix: Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture or switch to Methyl Acrylate using a Lewis Acid catalyst (

or

-

-

Issue: Incomplete Reduction.

-

Cause: Poor solubility of the acid in THF.

-

Fix: Use Soxhlet extraction for adding the solid acid to the hydride solution, or convert the acid to the Methyl Ester (using MeOH/

) prior to reduction. Esters reduce more mildly and are more soluble in THF.

-

-

Safety Note: 5-chloroindoles can be biologically active.[3][5] Handle all intermediates as potential serotonin modulators with appropriate PPE.

References

-

Indole-3-propanoic Acid Synthesis

-

Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors." (2014).[6] This paper details the general handling and synthesis of indole-3-propanoic acid derivatives.

-

-

General Indole Synthesis (Fischer Method)

- Organic Syntheses. "Indoles from 2-Methylnitrobenzenes... and General Fischer Indole Protocols."

-

5-Chloroindole Properties

- PubChem Compound Summary. "5-Chloroindole.

-

Reduction Protocols (General)

- Journal of the American Chemical Society. "Selective Reductions of Indole Carboxylic Acids." (Standard protocols for converting indole acids to alcohols).

Sources

- 1. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

3-(5-chloro-1H-indol-3-yl)propan-1-ol solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 3-(5-chloro-1H-indol-3-yl)propan-1-ol in Dimethyl Sulfoxide (DMSO) and Methanol

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of chemical and pharmaceutical research, profoundly influencing formulation, bioavailability, and experimental design. This technical guide provides a comprehensive analysis of the solubility of this compound, a substituted indole derivative, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing its solubility by examining the physicochemical properties of both the solute and the solvents. This guide synthesizes information on molecular structure, polarity, and intermolecular forces to provide a qualitative prediction of solubility. Recognizing the frequent absence of readily available quantitative data for novel compounds, we present a rigorous, step-by-step experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to accurately assess and understand the solubility of this and similar chemical entities.

Part 1: Introduction to the Compound and Solubility Principles

Profile of this compound

This compound is a heterocyclic compound featuring an indole core. The indole ring system is a prevalent scaffold in numerous biologically active molecules. The specific substitutions on this compound—a chloro group at the 5-position and a propanol chain at the 3-position—define its unique chemical character.

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₂ClNO[1]

-

Molecular Weight: 209.67 g/mol [1]

-

Appearance: Typically a solid at room temperature[1]

-

Structure:

-

An aromatic indole ring system.

-

A chlorine atom, which increases lipophilicity.

-

A propanol side chain, which introduces a polar hydroxyl (-OH) group capable of hydrogen bonding.

-

An indole nitrogen with a hydrogen atom (N-H) also capable of hydrogen bonding.

-

The Critical Role of Solubility in Research and Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in the sciences. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption.[2][3] Understanding solubility in organic solvents like DMSO and methanol is equally critical, as these are frequently used for:

-

Compound Storage: High solubility in a solvent like DMSO is essential for creating concentrated stock solutions for high-throughput screening libraries.[4]

-

Reaction Media: Chemical synthesis and modification often rely on solvents that can effectively dissolve reactants.[5][6]

-

Analytical Characterization: Techniques like NMR and HPLC require the analyte to be fully dissolved for accurate measurement.[4][7]

Part 2: Theoretical Analysis of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This involves comparing the intermolecular forces of the solute with those of the solvent.

Molecular Structure and Interaction Potential

The structure of this compound presents several key features that dictate its interaction with solvents:

-

Hydrogen Bond Donors: The hydroxyl (-OH) group on the propanol chain and the amine (N-H) group of the indole ring.

-

Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring.

-

Polar Regions: The C-N, C-O, and N-H bonds create significant dipole moments.

-

Non-polar Regions: The chlorinated benzene ring and the hydrocarbon backbone of the propanol chain contribute to its lipophilic character.

The presence of both polar, hydrogen-bonding groups and a larger, non-polar aromatic system suggests the molecule has a mixed polarity.

Solvent Properties and Predicted Solute-Solvent Interactions

DMSO is a highly polar aprotic solvent.[7][8] Its key characteristics include:

-

High Polarity (Dipole Moment ≈ 4.3 D): It readily engages in strong dipole-dipole interactions.[8]

-

Aprotic Nature: It lacks donor hydrogen atoms.

-

Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a powerful hydrogen bond acceptor, capable of interacting strongly with the -OH and N-H groups of the solute.[9]

-

Broad Solvating Power: DMSO is known for its ability to dissolve a wide range of polar and nonpolar compounds.[5][7][10]

Predicted Interaction: The strong hydrogen bond accepting capability of DMSO will form favorable interactions with the hydroxyl and indole N-H protons of the solute. Its high polarity will also effectively solvate the polar regions of the molecule. Therefore, this compound is expected to exhibit high solubility in DMSO.

Methanol is the simplest polar protic solvent.[11][12] Its defining features are:

-

Polarity (Dipole Moment ≈ 1.7 D): It is polar, though less so than DMSO.

-

Protic Nature: The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor.[11]

-

Miscibility: It is miscible with water and many organic solvents.[11][13]

Predicted Interaction: Methanol can form a network of hydrogen bonds with the solute, acting as a donor to the solute's oxygen and as an acceptor for the solute's -OH and N-H protons. This dual capability makes it an effective solvent for molecules with hydrogen bonding potential. While the interaction is strong, the overall lower polarity of methanol compared to DMSO might result in slightly lower, but still substantial, solubility. Indole itself is known to be highly soluble in methanol, an effect attributed to hydrogen bonding between methanol and the π electrons of the indole ring.[14] Therefore, this compound is expected to have good to high solubility in methanol.

Caption: Predicted solute-solvent interactions.

Part 3: Quantitative Solubility Data

While theoretical analysis is invaluable, empirical data is definitive. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. However, data for a related compound, indole-3-acetic acid, provides some context.

| Compound | Solvent | Temperature (K) | Molar Fraction Solubility | Reference |

| Indole-3-acetic acid | DMSO | 278.15 | 0.1581 | [15] |

| Indole-3-acetic acid | DMSO | 323.15 | 0.3156 | [15] |

| Indole-3-acetic acid | Methanol | 278.15 | 0.0493 | [15] |

| Indole-3-acetic acid | Methanol | 323.15 | 0.1215 | [15] |

Table 1: Experimentally determined solubility of a related indole compound.

The high solubility of indole-3-acetic acid in DMSO, followed by methanol, supports the theoretical predictions for this compound. Nevertheless, the structural differences necessitate direct experimental determination for accurate quantification.

Part 4: Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic (equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique, typically HPLC-UV.

Materials and Equipment

-

Solute: this compound, solid, of known purity.

-

Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO) and Methanol.

-

Equipment:

-

Analytical balance (4-decimal places).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Thermostatic shaker/incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Benchtop centrifuge with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for solvent compatibility).

-

Volumetric flasks and pipettes for standard and sample preparation.

-

HPLC system with a UV detector and a suitable C18 column.

-

Step-by-Step Protocol

-

Preparation of Standards for HPLC Calibration:

-

Accurately weigh a sufficient amount of the compound to prepare a 1 mg/mL primary stock solution in the chosen solvent (DMSO or Methanol).

-

From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range. A suggested range could be 1 µg/mL to 500 µg/mL.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess of the solid compound to a pre-weighed glass vial. An excess is critical; a starting point is to add ~5-10 mg of solid to 1 mL of solvent. The goal is to have visible, undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 1.0 mL) of the solvent (DMSO or Methanol) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours is recommended to ensure equilibrium is reached, especially for novel compounds.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to allow larger particles to settle.

-

To remove any remaining suspended solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as equilibration. This step is crucial to avoid artificially high results from suspended microparticles.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

CRITICAL STEP: Immediately perform a large, accurate dilution of the supernatant with the same solvent to prevent precipitation due to temperature changes or solvent evaporation. For an expected high solubility in DMSO, a 1:100 or 1:1000 dilution may be necessary.

-

If needed, perform further serial dilutions to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC-UV.

-

Causality and Self-Validation

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is truly saturated and in equilibrium.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and separation is essential for reproducibility.

-

Why 24-72 hours? The time to reach equilibrium can vary. A longer duration ensures that the measured concentration reflects the true thermodynamic solubility and not a transient, kinetically-favored state. A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to validate that equilibrium has been reached (i.e., the concentration no longer increases).

-

Why centrifugation and/or filtration? Micro-particulates can remain suspended in the supernatant, leading to an overestimation of solubility. A robust separation step is non-negotiable for accuracy. If using filtration, the first few drops should be discarded to account for any compound adsorption to the filter membrane.

Caption: Experimental workflow for thermodynamic solubility.

Part 5: Data Analysis and Interpretation

-

Construct Calibration Curve: Plot the HPLC peak area versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid curve.

-

Calculate Sample Concentration: Use the peak area of the diluted experimental sample and the regression equation to calculate its concentration.

-

Determine Original Solubility: Account for all dilution factors to calculate the concentration in the original, undiluted supernatant.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Total Dilution Factor]

-

Report Results: The final solubility should be reported as an average of the triplicate measurements ± standard deviation, clearly stating the solvent and the temperature (e.g., 150.5 ± 4.2 mg/mL in DMSO at 25 °C).

Conclusion

While specific experimental data for the solubility of this compound in DMSO and methanol is not publicly documented, a theoretical analysis based on its molecular structure and the properties of the solvents strongly predicts high solubility in both. DMSO, as a highly polar aprotic solvent and a potent hydrogen bond acceptor, is expected to be a superior solvent for this compound compared to methanol. Methanol, being a polar protic solvent, is also predicted to be a highly effective solvent. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a robust and reliable method for its determination, ensuring data integrity for applications ranging from drug discovery screening to chemical synthesis.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Gaylord Chemical. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Tedia. Methanol Solvent Properties. [Link]

-

American Chemical Society. Dimethyl sulfoxide. [Link]

-

Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. [Link]

-

Vignes, R. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society Annual Meeting. [Link]

-

Chemical Safety Facts. Methanol. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PCC Group. Properties of methanol and ethanol – how do they differ? [Link]

-

National Institutes of Health, PubChem. Methanol. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chem-space. Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

-

Solubility of Things. Indole-3-propionic acid. [Link]

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Royal Society of Chemistry. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

National Library of Medicine. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]

-

ResearchGate. Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]

-

National Institutes of Health, PubChem. 3-(5-Chloro-1-methylindol-3-yl)propan-1-ol. [Link]

-

National Library of Medicine. Indole Localization in Lipid Membranes Revealed by Molecular Simulation. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

National Library of Medicine. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]

Sources

- 1. This compound 141071-81-0 [sigmaaldrich.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. sciforum.net [sciforum.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. acs.org [acs.org]

- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing | Aure Chemical [aurechem.com]

- 10. researchgate.net [researchgate.net]

- 11. nanyangchemical.com [nanyangchemical.com]

- 12. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

- 13. Methanol Solvent Properties [macro.lsu.edu]

- 14. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The 5-Chloroindole Scaffold in Serotonin Receptor Ligand Design

Mechanisms, Synthesis, and Polypharmacology

Executive Summary

The 5-chloroindole scaffold represents a privileged substructure in medicinal chemistry, particularly within the serotonin (5-hydroxytryptamine, 5-HT) receptor ligand landscape. Its utility stems not merely from lipophilic modulation but from the specific electronic and steric properties of the chlorine atom at the 5-position. This halogen often engages in critical halogen bonding interactions with backbone carbonyls or side-chain residues (e.g., Asn, Thr) within the orthosteric binding pockets of Class A GPCRs (5-HT2A, 5-HT6) and allosteric sites of Cys-loop receptors (5-HT3).

This guide dissects the technical role of the 5-chloroindole moiety, providing evidence-based rationale for its inclusion in drug design, detailed synthetic protocols, and mechanistic visualizations of its signaling impact.

Part 1: Structural & Mechanistic Basis

Why the 5-Chloro Substituent?

In rational drug design, the introduction of a chlorine atom at the indole 5-position is rarely arbitrary. It serves three distinct physicochemical functions:

-

Halogen Bonding (XB): Unlike hydrogen bonds, halogen bonds are highly directional. The 5-Cl atom often acts as a Lewis acid (via its

-hole) interacting with Lewis bases (oxygen/nitrogen lone pairs) in the receptor pocket.-

Example: In 5-HT6 receptors, the 5-Cl group forms a stabilizing interaction with transmembrane residues (often Asn 6.55), significantly boosting affinity compared to the unsubstituted indole.

-

-

Metabolic Stability: The C5 position of indole is metabolically vulnerable to hydroxylation by cytochrome P450 enzymes. Chlorination blocks this site, extending the ligand's half-life.

-

Lipophilicity Modulation: The 5-Cl substituent increases

, facilitating blood-brain barrier (BBB) penetration, a critical requirement for CNS-active serotonergic agents.

Comparative Signaling Pathways

The 5-chloroindole scaffold targets receptors with vastly different transduction mechanisms. Understanding these pathways is essential for assay design.

Caption: Divergent signaling cascades modulated by 5-chloroindole ligands across 5-HT receptor subtypes.

Part 2: Receptor-Specific Applications

5-HT3 Receptor: Positive Allosteric Modulation

Unlike its orthosteric role in other subtypes, 5-chloroindole acts as a Positive Allosteric Modulator (PAM) at the 5-HT3 receptor.

-

Mechanism: It binds to a site distinct from the serotonin binding pocket, lowering the energy barrier for channel opening.

-

Effect: Potentiation of agonist-induced currents and reactivation of desensitized receptors. This is crucial for developing therapies for GI disorders (IBS) where modulating rather than blocking receptor function is desired.

5-HT6 Receptor: High-Affinity Antagonism

The 5-HT6 receptor is a prime target for cognitive enhancement (Alzheimer’s, Schizophrenia).

-

SAR Insight: N1-arylsulfonyl-5-chloroindoles are among the most potent 5-HT6 antagonists. The sulfonyl group provides rigid orientation, while the 5-Cl atom anchors the indole core via halogen bonding.

-

Data Trends: Substitution of 5-H with 5-Cl typically results in a 10-50 fold increase in binding affinity (

).

Data Summary: Impact of 5-Substitution

Table 1: Representative SAR showing the impact of the 5-chloro substituent on binding affinity (

| Receptor Subtype | Ligand Scaffold | 5-Substituent | Affinity ( | Functional Outcome |

| 5-HT6 | 3-(Tetrahydropyridinyl)indole | H | 120 nM | Weak Agonist |

| 5-HT6 | 3-(Tetrahydropyridinyl)indole | Cl | 7.4 nM | Potent Agonist |

| 5-HT6 | N-Benzenesulfonylindole | H | 85 nM | Antagonist |

| 5-HT6 | N-Benzenesulfonylindole | Cl | 1.2 nM | Potent Antagonist |

| 5-HT2A | Indole-3-alkylamine | H | > 1000 nM | Non-selective |

| 5-HT2A | Indole-3-alkylamine | Cl | 150 nM | Moderate Affinity |

| 5-HT3 | Indole (Fragment) | Cl | PAM |

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

A versatile intermediate for 5-HT6 agonists and antagonists.

Rationale: This reaction utilizes a base-catalyzed condensation between the indole C3 nucleophile and a piperidone electrophile, followed by dehydration.

Materials:

-

5-Chloroindole (15.1 g, 0.1 mol)

-

4-Piperidone monohydrate hydrochloride (30.7 g, 0.2 mol)

-

Potassium Hydroxide (KOH)[1]

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve KOH (2 N) in Methanol (150 mL).

-

Condensation: In a round-bottom flask equipped with a reflux condenser and inert gas (N2/Ar) inlet, combine 5-chloroindole and 4-piperidone hydrochloride.

-

Reaction: Add the methanolic KOH solution. Heat the mixture to reflux for 7.5 hours.

-

Mechanistic Note: The base deprotonates the indole (enhancing C3 nucleophilicity) and frees the piperidone base. The indole C3 attacks the ketone, forming a tertiary alcohol intermediate which dehydrates under reflux to form the double bond.

-

-

Work-up:

-

Cool to room temperature and let stand overnight.

-

Pour reaction mixture into Water (1.5 L) to precipitate the crude product/salts.

-

Extract with EtOAc (3 x 200 mL).

-

Wash organic phase with Brine (sat. NaCl), dry over anhydrous MgSO4, and concentrate in vacuo.

-

-

Purification:

-

Dissolve residue in refluxing Benzene (or Toluene for lower toxicity). Filter hot.

-

Cool slowly to induce crystallization.

-

Yield: Expect ~10-12 g (approx. 60-70%) of crystalline solid.

-

Characterization: Melting point ~175-177°C.[1]

-

Protocol B: Radioligand Binding Assay (5-HT6)

Validating the affinity of the synthesized ligand.

Materials:

-

HEK293 cells stably expressing human 5-HT6 receptor.[2]

-

Radioligand: [

H]-LSD (Lysergic Acid Diethylamide) - high affinity, non-selective. -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Methodology:

-

Membrane Preparation: Homogenize HEK293 cells in assay buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane prep + [

H]-LSD (2 nM). -

Non-Specific Binding (NSB): Add Methiothepin (10

M) or Serotonin (100 -

Test Compound: Add 5-chloroindole derivative at varying concentrations (

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Part 4: Synthetic Workflow Visualization

Caption: Synthetic pathway for the preparation of the key 5-HT6 ligand intermediate.

References

-

5-Chloroindole: A Potent Allosteric Modulator of the 5-HT3 Receptor. Source: British Journal of Pharmacology (via NCBI) [Link]

-

2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) [Link]

-

Synthesis of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Source: PrepChem [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Source: International Journal of Molecular Sciences (MDPI) [Link]

-

Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Source: Molecules (via NCBI) [Link]

Sources

An In-depth Technical Guide to 3-(5-chloro-1H-indol-3-yl)propan-1-ol

This technical guide provides a comprehensive overview of 3-(5-chloro-1H-indol-3-yl)propan-1-ol, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a validated synthetic protocol, and its potential applications.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a chlorinated indole core and a terminal primary alcohol. The presence of the chlorine atom at the 5-position of the indole ring significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially modulating its biological activity compared to the unsubstituted parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| CAS Number | 141071-81-0 | [1] |

| Appearance | Solid | [1] |

| InChI Key | DHBHGDMZFNCBSL-UHFFFAOYSA-N | [1] |

| SMILES | ClC1=CC2=C(C=C1)NC=C2CCCO | [1] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding carboxylic acid precursor, 3-(5-chloro-1H-indol-3-yl)propanoic acid. This transformation is a standard procedure in organic synthesis, often employing mild and selective reducing agents to avoid over-reduction or side reactions.

Proposed Synthetic Workflow

The following diagram illustrates a robust and scalable workflow for the synthesis of this compound.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol details the reduction of 3-(5-chloro-1H-indol-3-yl)propanoic acid to the target alcohol.

Materials:

-

3-(5-chloro-1H-indol-3-yl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Addition of Starting Material: 3-(5-chloro-1H-indol-3-yl)propanoic acid (1 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic techniques. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts and characteristic absorbances can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Indole NH: A broad singlet is expected around δ 8.0-8.5 ppm.

-

Aromatic Protons: Signals corresponding to the protons on the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). The proton at the 4-position is expected to be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 2-position a singlet.

-

Aliphatic Protons: The methylene protons of the propyl chain will exhibit characteristic multiplets. The -CH₂- group adjacent to the indole ring is expected around δ 2.8-3.0 ppm (triplet), the terminal -CH₂OH group around δ 3.6-3.8 ppm (triplet), and the central -CH₂- group as a multiplet around δ 1.9-2.1 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Indole Carbons: The carbon atoms of the indole ring will resonate in the range of δ 100-140 ppm. The carbon bearing the chlorine atom (C-5) will be shifted downfield.

-

Aliphatic Carbons: The carbons of the propyl chain are expected to appear in the upfield region, with the carbon of the -CH₂OH group being the most deshielded (around δ 60-65 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ characteristic of the indole N-H bond.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in the 2850-3100 cm⁻¹ region.

-

C-Cl Stretch: A characteristic absorption in the fingerprint region (around 600-800 cm⁻¹) for the C-Cl bond.

Applications and Future Directions

Indole derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. 3-substituted indoles, in particular, serve as crucial intermediates in the synthesis of various biologically active molecules.

The title compound, this compound, is a valuable building block for the synthesis of more complex molecules. The terminal hydroxyl group can be readily functionalized to introduce other chemical moieties, allowing for the exploration of structure-activity relationships in drug discovery programs. The 5-chloro-indole core is a common feature in many pharmacologically active compounds, including kinase inhibitors and serotonin receptor modulators.

Potential research applications for this compound include:

-

Synthesis of Novel Drug Candidates: Serving as a precursor for the development of new therapeutic agents targeting a range of diseases.

-

Chemical Probe Development: Functionalization with reporter groups to create chemical probes for studying biological pathways.

-

Materials Science: Incorporation into polymers or other materials to impart specific photophysical or electronic properties.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical research. This guide provides a foundational understanding of its properties, a reliable synthetic method, and an outlook on its potential applications. The methodologies and data presented herein are intended to facilitate further investigation and exploitation of this valuable indole derivative.

References

-

PubChem. 1H-Indole-3-propanoic acid, 5-chloro-. [Link]

Sources

A Technical Guide to the Comparative Analysis of 5-Chlorotryptophol and 5-Chlorohomotryptophol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 5-chlorotryptophol and its homolog, 5-chlorohomotryptophol. While both molecules share a core 5-chloroindole structure, the single additional methylene group in the side chain of 5-chlorohomotryptophol is hypothesized to significantly alter its physicochemical properties, metabolic stability, and biological activity. This document will delve into the structural nuances, propose synthetic pathways, and explore potential pharmacological profiles of these compounds. We will further provide a detailed experimental protocol for their comparative evaluation and a conceptual signaling pathway to guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences between these two halogenated tryptophol derivatives.

Introduction: The Significance of Halogenated Indole Alcohols

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules.[2] The 5-position of the indole ring is a frequent site for substitution, influencing interactions with various biological targets. Tryptophol (3-(2-hydroxyethyl)indole) and its derivatives are known to possess a range of biological activities, including sleep-inducing properties and acting as precursors for pharmacologically active tryptamines.[3][4] This guide focuses on two closely related chlorinated derivatives: 5-chlorotryptophol and the less-explored 5-chlorohomotryptophol. The central question addressed is how the extension of the ethyl alcohol side chain by a single methylene unit in 5-chlorohomotryptophol differentiates its properties and potential applications from its lower homolog.

Structural and Physicochemical Differentiation

The fundamental difference between 5-chlorotryptophol and 5-chlorohomotryptophol lies in the length of the alkyl alcohol side chain at the C3 position of the indole ring.

-

5-Chlorotryptophol (2-(5-chloro-1H-indol-3-yl)ethan-1-ol): Possesses a two-carbon (ethyl) alcohol side chain.

-

5-Chlorohomotryptophol (3-(5-chloro-1H-indol-3-yl)propan-1-ol): Features a three-carbon (propyl) alcohol side chain.

This seemingly minor structural modification is predicted to have a cascade of effects on the molecule's properties.

Comparative Physicochemical Properties (Predicted)

| Property | 5-Chlorotryptophol | 5-Chlorohomotryptophol | Rationale for Difference |

| Molecular Formula | C₁₀H₁₀ClNO | C₁₁H₁₂ClNO | Addition of a CH₂ group. |

| Molecular Weight | 195.64 g/mol [5] | 209.67 g/mol | Increased mass from the additional methylene unit. |

| Lipophilicity (cLogP) | Higher | Lower | The additional CH₂ group increases the nonpolar surface area, leading to greater lipophilicity. |

| Polar Surface Area (PSA) | Lower | Slightly Higher | The hydroxyl group remains the primary contributor to PSA. The longer alkyl chain may slightly increase the overall PSA due to conformational flexibility. |

| Reactivity of Hydroxyl Group | More sterically accessible | Less sterically accessible | The longer alkyl chain in the homotryptophol may offer some steric hindrance to the terminal hydroxyl group. |

| Conformational Flexibility | More constrained | Greater | The propyl chain has more rotational freedom than the ethyl chain, allowing for a wider range of spatial arrangements. |

Synthetic Strategies: A Proposed Pathway

The synthesis of 5-chlorotryptophol is achievable through established methods, often starting from 5-chloroindole. A plausible and adaptable synthetic route for both compounds is outlined below, based on well-precedented indole chemistry.

Proposed Two-Step Synthesis of 5-Chlorotryptophol and 5-Chlorohomotryptophol

This synthetic approach leverages the reactivity of the indole nucleus at the C3 position.

Step 1: Acylation of 5-Chloroindole

The first step involves the introduction of an appropriate acyl group at the C3 position of 5-chloroindole.

-

For 5-Chlorotryptophol: Acylation with oxalyl chloride followed by reaction with a suitable amine and subsequent reduction.

-

For 5-Chlorohomotryptophol: A more direct approach would be a Friedel-Crafts acylation with 3-chloropropionyl chloride.

Step 2: Reduction of the Carbonyl Group

The carbonyl group introduced in the first step is then reduced to the corresponding alcohol.

-

For 5-Chlorotryptophol (from the glyoxylyl chloride route): The intermediate amide is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

For 5-Chlorohomotryptophol (from the Friedel-Crafts route): The ketone is reduced to the alcohol using a milder reducing agent such as sodium borohydride (NaBH₄).

Postulated Biological Activity and Pharmacological Profile

Based on the known pharmacology of tryptophol derivatives and other halogenated indoles, we can postulate the potential biological activities of 5-chlorotryptophol and 5-chlorohomotryptophol.

Interaction with Serotonin Receptors

The structural similarity of these compounds to serotonin (5-hydroxytryptamine) suggests they may interact with serotonin receptors.[6] The 5-chloro substituent and the length of the side chain will be critical determinants of receptor affinity and selectivity.[1] The increased lipophilicity of 5-chlorohomotryptophol might enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects.

Monoamine Oxidase (MAO) Inhibition

Indole derivatives are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[4][7] The 5-chloro substitution could enhance the inhibitory potency. The difference in the side chain length between the two compounds may confer selectivity towards either MAO-A or MAO-B.

Conceptual Signaling Pathway: Interaction with the Serotonergic System

The following diagram illustrates a hypothetical mechanism of action for these compounds, focusing on their potential interaction with serotonin receptors and monoamine oxidase.

Experimental Protocols: A Roadmap for Comparative Evaluation

To empirically determine the differences in biological activity, a series of well-defined experiments are necessary. The following protocol outlines a foundational assay for comparing the effects of 5-chlorotryptophol and 5-chlorohomotryptophol on a relevant cellular model.

Protocol: Comparative Analysis of Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine and compare the cytotoxic effects of 5-chlorotryptophol and 5-chlorohomotryptophol on a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

5-Chlorotryptophol (synthesized and purified)

-

5-Chlorohomotryptophol (synthesized and purified)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Culture: Maintain SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Prepare stock solutions (e.g., 100 mM) of 5-chlorotryptophol and 5-chlorohomotryptophol in sterile DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

-

Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.

Rationale for Experimental Choices:

-

SH-SY5Y Cell Line: A well-established human neuronal cell line that is a relevant model for neuropharmacological studies.

-

MTT Assay: A standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Concentration Range: A broad range of concentrations is chosen to capture the full dose-response relationship and accurately determine the IC₅₀.

-

Vehicle Control: Essential to ensure that the observed effects are due to the compounds and not the DMSO solvent.

Conclusion and Future Directions

This technical guide has provided a foundational comparison of 5-chlorotryptophol and 5-chlorohomotryptophol, highlighting their structural differences, proposed synthetic routes, and potential pharmacological activities. The addition of a single methylene group in 5-chlorohomotryptophol is predicted to significantly impact its physicochemical properties and, consequently, its biological profile.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic routes should be experimentally validated, and the resulting compounds fully characterized using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

In Vitro Pharmacological Profiling: A comprehensive screening of these compounds against a panel of serotonin receptors and monoamine oxidase isoforms is crucial to determine their primary biological targets.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety.

By systematically investigating the structure-activity relationships of these and other halogenated tryptophol derivatives, the scientific community can unlock their potential for the development of novel therapeutics.

References

- Edmont, D., et al. (2000). Synthesis and evaluation of new indole derivatives as potent and selective inhibitors of monoamine oxidase-A. Journal of Medicinal Chemistry, 43(18), 3479-3487.

- Ehrlich, F. (1912). Über die Entstehung des Tryptophols. Berichte der deutschen chemischen Gesellschaft, 45(1), 883-889.

- Petrini, M. (2019). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds.

-

Valence Labs. (2024). 7-Ethyltryptophol (CAS No. 41340-36-7): Properties, Uses, and Applications. Retrieved from [Link]

- Shafiee, A., et al. (2022). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Chemical Health Risks, 12(3), 321-340.

- Mousigni, C., et al. (2013). Physiological and pharmacological properties of 5-methoxytryptophol. Expert Review of Endocrinology & Metabolism, 8(4), 355-364.

- Prathap, A., et al. (2012). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial Agents and Chemotherapy, 56(6), 3031-3037.

- Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.

- Musumeci, F., et al. (2013). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 18(9), 11374-11394.

- Ganesan, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633.

Sources

- 1. acnp.org [acnp.org]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Chloro-3-(2-hydroxyethyl)-1H-indole CAS#: [amp.chemicalbook.com]

- 6. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of a Niche Precursor in Drug Discovery

An In-Depth Technical Guide to 5-chloro-1H-indole-3-propanol: Supplier Qualification and Purity Verification

5-chloro-1H-indole-3-propanol is a substituted indole derivative. While not a common off-the-shelf chemical, its core structure, 5-chloro-1H-indole, is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, 5-chloro-indole is a key intermediate in the preparation of the atypical antipsychotic drug, Sertindole[1]. The addition of the 3-propanol side chain creates a specific functionalized molecule likely intended for further elaboration in a multi-step synthesis pathway, making its purity and sourcing of paramount importance for the consistency and success of subsequent reactions.

For researchers and drug development professionals, obtaining a high-quality supply of such a specific molecule is a non-trivial task that requires a deep understanding of the supplier landscape, purity specifications, and methods for independent verification. This guide provides a comprehensive framework for navigating these challenges, ensuring the integrity and reproducibility of your research.

Part 1: The Supplier Landscape for Specialized Indole Derivatives

Sourcing a niche molecule like 5-chloro-1H-indole-3-propanol involves looking beyond standard chemical catalogs. The landscape is typically divided into two categories: catalog suppliers who may stock the parent indole, and custom synthesis organizations that can prepare the specific derivative on demand.

Identifying Potential Suppliers

The initial search often begins with suppliers of the core building block, 5-chloro-1H-indole. Reputable suppliers of this parent compound often have custom synthesis capabilities.

Potential Suppliers for 5-chloro-1H-indole and Custom Synthesis:

-

Sigma-Aldrich (Merck): A major supplier of a vast range of chemicals, including many indole derivatives. They list 5-chloroindole with a typical assay of 98%.

-

Apollo Scientific: A UK-based supplier specializing in aromatic and heterocyclic compounds for research and development, listing 5-chloro-1H-indole at 97% purity[2].

-

Matrix Fine Chemicals: A European supplier of fine chemicals and intermediates, also listing the parent compound[3].

-

Chem-Impex: A supplier of specialty chemicals for pharmaceutical and biotech research, offering related indole derivatives[4].

-

BOC Sciences: Provides a wide range of building blocks and offers custom synthesis services[].

A Workflow for Supplier Qualification

Selecting a supplier, especially for a custom synthesis project, requires a rigorous qualification process to mitigate risks related to purity, scalability, and batch-to-batch consistency. The following workflow provides a structured approach.

Caption: A structured workflow for qualifying a new chemical supplier.

Part 2: Deconstructing Purity Specifications

The stated purity on a supplier's website or bottle is only the headline figure. A thorough understanding requires scrutiny of the Certificate of Analysis (CoA) and an awareness of potential process-related impurities.

Interpreting the Certificate of Analysis (CoA)

A CoA is a critical document that provides lot-specific quality control results. Researchers should treat CoAs from different suppliers with varying levels of trust and always perform their own verification for critical applications.

Key Sections of a CoA to Scrutinize:

-

Product Identification: CAS Number, Molecular Formula, and Weight.

-

Assay: The reported purity and the method used to determine it (e.g., GC Area %, HPLC, Titration). An assay by a quantitative method like qNMR or titration is often more reliable than a simple GC or HPLC area percentage.

-

Physical Properties: Appearance (e.g., white to off-white powder), melting point, etc.[6][7].

-

Spectroscopic Data: Confirmation of structure via methods like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Trace Analysis: Levels of residual solvents, water content (Karl Fischer), and heavy metals, which are critical for later-stage drug development.

Typical Specifications and Potential Impurities

For the parent compound, 5-chloro-1H-indole, typical purity specifications are summarized below. These serve as a baseline for what to expect for its propanol derivative.

| Parameter | Specification | Method | Rationale |

| Assay | ≥ 97% or ≥ 98% | GC, HPLC, or Titration | Defines the overall purity of the main component. |

| Appearance | White to beige crystals/powder | Visual | Deviations can indicate degradation or significant impurities. |

| Melting Point | 69-72 °C | Capillary Method | A sharp melting range close to the literature value suggests high purity. |

| Identity | Conforms to structure | IR, NMR | Confirms the chemical structure is correct. |

Potential Process-Related Impurities: The synthesis of substituted indoles can introduce specific impurities. For example, the synthesis of Sertindole from 5-chloroindole involves N-arylation and reduction steps[1]. Potential impurities could therefore include:

-

Starting Materials: Unreacted 5-chloroindole or other precursors.

-

Dehalogenated Species: Loss of the chlorine atom during reductive steps is a common side reaction.

-

Isomers: Impurities arising from non-selective reactions at other positions on the indole ring.

-

Solvent Adducts: Molecules of the reaction or purification solvent that have become trapped in the crystal lattice.

Part 3: Independent Analytical Verification Protocols

Trustworthiness in chemical sourcing is achieved through a self-validating system. Independent verification of purity is the cornerstone of this system. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for analyzing indole derivatives.

Analytical Workflow Overview

The choice between HPLC and GC-MS depends on the volatility and thermal stability of the compound. For 5-chloro-1H-indole-3-propanol, with its polar alcohol group, HPLC is an excellent primary method, while GC-MS, likely requiring derivatization, is superb for identifying volatile impurities.

Caption: Workflow for the analytical verification of an incoming chemical sample.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This method is adapted from established procedures for separating indole compounds and is suitable for determining the purity of 5-chloro-1H-indole-3-propanol[8][9][10]. The UV detector is set to 280 nm, a wavelength where the indole chromophore strongly absorbs light.

1. Materials and Reagents:

- HPLC-grade Acetonitrile (ACN)

- HPLC-grade Water

- Formic Acid (or Acetic Acid)